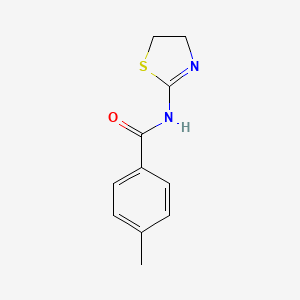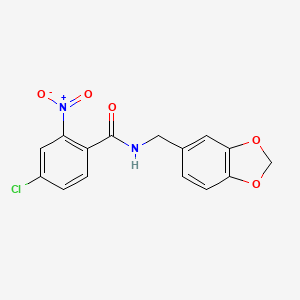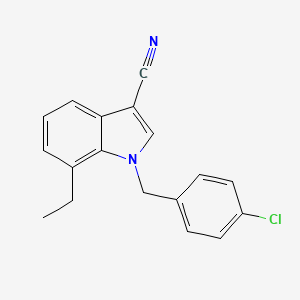![molecular formula C21H20N2O3 B5852054 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5852054.png)
4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate is a chemical compound with various scientific research applications. It is a potent inhibitor of certain enzymes and has been studied extensively for its biochemical and physiological effects. The purpose of
Mecanismo De Acción
The mechanism of action of 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate involves binding to the active site of FAAH and MAGL, thereby preventing the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to increased levels of these molecules, which can then activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that inhibition of FAAH and MAGL by 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate can produce a range of biochemical and physiological effects, including reduced pain and inflammation, increased appetite, and decreased anxiety and depression. However, further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosage and administration route for therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate in lab experiments is its potency and specificity as an inhibitor of FAAH and MAGL. This allows for precise manipulation of the endocannabinoid system and investigation of its role in various physiological processes. However, the compound's complex synthesis method and limited availability may pose challenges for researchers.
Direcciones Futuras
Future research on 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate could focus on optimizing its synthesis method and developing more efficient ways to produce the compound. Additionally, further investigation of its mechanism of action and effects on various physiological processes could lead to the development of new therapeutic interventions for conditions such as chronic pain, anxiety, and obesity. Finally, exploration of the compound's potential as a tool for studying the endocannabinoid system and related physiological processes could yield valuable insights into the underlying mechanisms of these processes.
Métodos De Síntesis
The synthesis of 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate involves multiple steps, starting with the reaction of 4-aminobenzoyl chloride with 1-cyanocyclopentene. This intermediate is then reacted with 4-bromobenzonitrile to form the desired product. The final compound is purified through recrystallization and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate has been extensively studied for its potential as an inhibitor of various enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play important roles in the endocannabinoid system, which regulates various physiological processes such as pain, inflammation, and appetite. Inhibition of these enzymes has been shown to have therapeutic potential for conditions such as chronic pain, anxiety, and obesity.
Propiedades
IUPAC Name |
[4-[[4-(1-cyanocyclopentyl)phenyl]carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15(24)26-19-10-4-16(5-11-19)20(25)23-18-8-6-17(7-9-18)21(14-22)12-2-3-13-21/h4-11H,2-3,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCMFGMONRUGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid 4-[4-(1-cyano-cyclopentyl)-phenylcarbamoyl]-phenyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5851989.png)
![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)


![2-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5852014.png)

![2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5852036.png)
![ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5852060.png)



![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)
